What are the properties of Disodium (ethoxycarbonyl)phosphonate?
What are the properties of Disodium (ethoxycarbonyl)phosphonate?
An In-depth Technical Guide to Disodium (ethoxycarbonyl)phosphonate
Introduction
Disodium (ethoxycarbonyl)phosphonate is an organophosphorus compound of significant interest to researchers in synthetic and medicinal chemistry. Primarily recognized as a key reagent and intermediate, its main application lies in the synthesis of phosphonoformic acid esters.[1] These esters are often developed as prodrugs of Foscarnet, an antiviral medication used in the treatment of herpesvirus infections.[2] This compound is also known in regulatory contexts as Foscarnet Sodium EP Impurity A.[3]
This technical guide provides a comprehensive overview of the known properties of Disodium (ethoxycarbonyl)phosphonate, its role in drug development, and representative synthetic protocols. The information is intended for researchers, scientists, and drug development professionals engaged in antiviral research and organophosphorus chemistry.
Chemical and Physical Properties
Chemical Identifiers
| Identifier | Value |
| CAS Number | 72305-00-1[5] |
| Molecular Formula | C₃H₅Na₂O₅P[5] |
| Molecular Weight | 198.02 g/mol [1] |
| IUPAC Name | disodium;ethoxycarbonylphosphonate |
| Synonyms | Foscarnet Sodium EP Impurity A, Disodium ethoxycarbonylphosphonate, (Ethoxycarbonyl)phosphonic acid disodium salt, Phosphinecarboxylic acid, dihydroxy-, ethyl ester, oxide, disodium salt[3][4][5] |
Physicochemical Properties
| Property | Value / Description |
| Physical Form | Solid ("Neat")[5] |
| Color | Data not available in searched literature |
| Melting Point | Data not available in searched literature |
| Boiling Point | Data not available in searched literature |
| Solubility | High water solubility is expected for a phosphonate salt[4][6] |
| Stability | Reported to be stable under various pH conditions[4] |
| Storage Temperature | -20°C[1] |
Application in Drug Development
The primary role of Disodium (ethoxycarbonyl)phosphonate in drug development is as a starting reagent for the synthesis of various esters of phosphonoformic acid (PFA, Foscarnet).[1][2] Foscarnet itself is a potent antiviral agent that mimics pyrophosphate and inhibits viral DNA polymerase.[2] However, its ionic nature at physiological pH can limit its cellular permeability.
To overcome this, medicinal chemists synthesize ester prodrugs of Foscarnet. These less polar derivatives can more readily cross cell membranes. Once inside the cell, they are designed to be hydrolyzed by intracellular enzymes, releasing the active Foscarnet molecule. Disodium (ethoxycarbonyl)phosphonate serves as a convenient building block for introducing the phosphonoformate scaffold required for these prodrugs.[2][7]
Experimental Protocols & Synthesis
While a specific, detailed experimental protocol starting directly from Disodium (ethoxycarbonyl)phosphonate is not available in the reviewed literature, a representative synthetic pathway can be constructed based on the well-established Michaelis-Arbuzov reaction, which is cited as the method for preparing triesters of phosphonoformic acid.[2][8] The subsequent hydrolysis of these esters yields the desired mono- and diester products.
Representative Protocol: Synthesis of Phosphonoformic Acid Esters
This protocol is a generalized representation and would require optimization for specific substrates.
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Step 1: Triester Synthesis (via Michaelis-Arbuzov type reaction)
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Disodium (ethoxycarbonyl)phosphonate is likely first converted to a more reactive intermediate, such as the corresponding acid chloride or silyl ester, though specific details are not provided in the searched literature.
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A trialkyl phosphite is reacted with an appropriate alkyl halide. This classic reaction forms a phosphonate triester.[8][9] The reaction is typically performed in a suitable solvent and may require heating.
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The crude triester is isolated after removal of solvent and byproducts. Purification may be achieved via distillation or chromatography.
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Step 2: Selective Hydrolysis to Di- and Mono-esters
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The synthesized triester is subjected to controlled hydrolysis to selectively cleave one or two of the ester groups.
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Acidic Hydrolysis: Refluxing with concentrated aqueous HCl is a common method for cleaving phosphonate esters to the corresponding phosphonic acid.[10] The reaction time can be varied to favor the formation of mono- or di-esters.
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Silylation-Methanolysis (McKenna Reaction): A milder, two-step alternative involves reacting the ester with bromotrimethylsilane (TMSBr), followed by methanolysis to yield the phosphonic acid.[10] This method is often preferred for substrates sensitive to harsh acidic conditions.
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The final product is isolated and purified using standard techniques such as crystallization or chromatography.
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Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of phosphonoformic acid ester prodrugs, starting from a phosphonate precursor.
Caption: Synthetic workflow for phosphonoformic acid ester prodrugs.
Spectroscopic Characterization
While specific spectra for Disodium (ethoxycarbonyl)phosphonate were not found, the expected characteristics for a compound of this class are well-understood based on general principles of spectroscopic analysis for organophosphorus compounds.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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³¹P NMR: This is a crucial technique for phosphonate characterization. A single resonance is expected, with a chemical shift that is highly diagnostic of the phosphorus environment.[11]
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¹H NMR: The spectrum would show signals corresponding to the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂).
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¹³C NMR: Signals for the two carbons of the ethyl group and the carbonyl carbon would be present. The carbons closer to the phosphorus atom would exhibit coupling (splitting) with the ³¹P nucleus, which is a characteristic feature.[12]
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by characteristic vibrations of the functional groups:
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P=O Stretch: A strong absorption band is expected, typically appearing around 1250 cm⁻¹.[11]
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C=O Stretch: A strong absorption from the carbonyl group of the ester is expected in the region of 1700-1750 cm⁻¹.
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P-O-C Stretch: Absorptions corresponding to the P-O-C linkages would also be present.
Conclusion
Disodium (ethoxycarbonyl)phosphonate is a valuable, specialized reagent primarily utilized in the synthesis of phosphonoformic acid ester prodrugs for antiviral applications. While detailed quantitative physicochemical data is sparse in the public domain, its chemical identity and synthetic utility are well-established. Its properties are consistent with those of other phosphonate salts, namely high water solubility and stability. The synthesis of target prodrugs from this reagent follows established organophosphorus chemistry principles, such as the Michaelis-Arbuzov reaction and subsequent selective hydrolysis. This guide provides a foundational understanding of this compound for professionals in the fields of chemical synthesis and drug discovery.
References
- 1. usbio.net [usbio.net]
- 2. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 72305-00-1(disodium (ethoxycarbonyl)phosphonate) | Kuujia.com [de.kuujia.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 11. PHOSPHONATE ESTER - Ataman Kimya [atamanchemicals.com]
- 12. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
